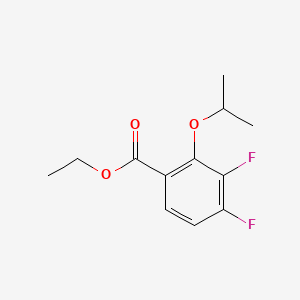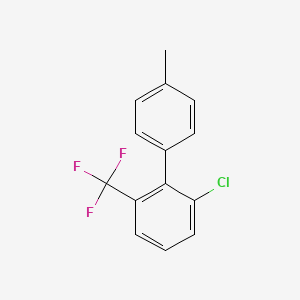
2-Chloro-4'-methyl-6-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is an organic compound that has garnered significant interest in various fields of research and industry due to its unique chemical properties. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a biphenyl structure, which imparts distinct physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 2-chloropyridine-3-carboxaldehyde with methyl trifluoropyruvate in the presence of a base such as potassium tert-butoxide . Another method involves the reaction of 2-chloronicotinic acid with trifluoroacetic anhydride and methylamine . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biphenyl derivatives with extended conjugation.
Applications De Recherche Scientifique
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The chlorine, methyl, and trifluoromethyl groups contribute to its reactivity and ability to bind to specific enzymes or receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound shares similar functional groups but has a different core structure.
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile: Another compound with similar substituents but a different arrangement of atoms.
Uniqueness
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C14H10ClF3 |
|---|---|
Poids moléculaire |
270.67 g/mol |
Nom IUPAC |
1-chloro-2-(4-methylphenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3/c1-9-5-7-10(8-6-9)13-11(14(16,17)18)3-2-4-12(13)15/h2-8H,1H3 |
Clé InChI |
WJQQQYLXRLRPCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


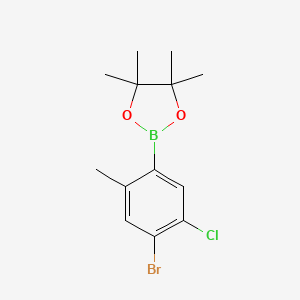
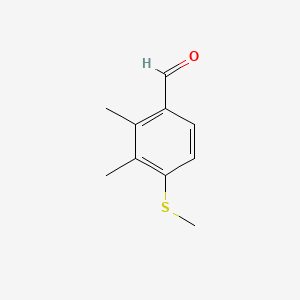
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

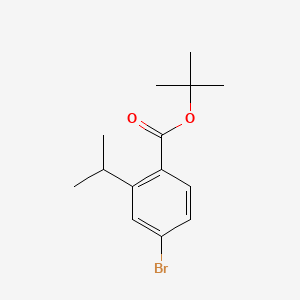
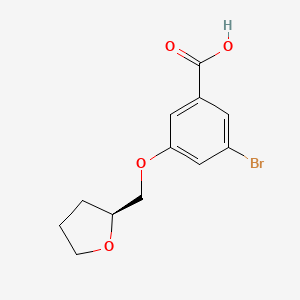
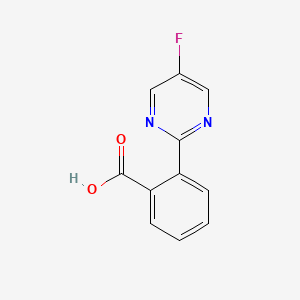

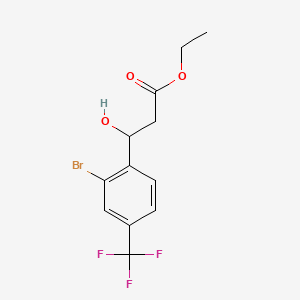

![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
